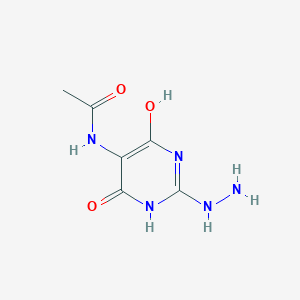
Uridine,5-fluoro-2'-O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5-fluoro-2’-O-methyl- is a fluorinated nucleoside analogue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-fluoro-2’-O-methyl- typically involves the fluorination of uridine derivatives. One common approach is the direct fluorination of uridine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of fluorinated nucleosides like Uridine, 5-fluoro-2’-O-methyl- involves multi-step synthesis processes. These processes are optimized for high yield and purity, often employing advanced techniques such as column chromatography for purification. The scalability of these methods ensures the availability of the compound for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine, 5-fluoro-2’-O-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can produce uracil derivatives .
Applications De Recherche Scientifique
Uridine, 5-fluoro-2’-O-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a probe to study enzymatic functions and reaction mechanisms.
Biology: The compound is employed in the study of RNA modifications and their biological roles.
Medicine: It has potential as an antiviral and anticancer agent, with research focusing on its efficacy and safety in treating various diseases.
Industry: The compound is used in the synthesis of nucleic acid-based drugs and as a starting material for the production of other fluorinated nucleosides
Mécanisme D'action
The mechanism of action of Uridine, 5-fluoro-2’-O-methyl- involves its incorporation into RNA, where it can interfere with normal RNA function. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. This modification can disrupt RNA processing and function, leading to antiviral or anticancer effects. The molecular targets include enzymes involved in RNA synthesis and modification pathways .
Comparaison Avec Des Composés Similaires
5-Fluorouridine: Another fluorinated nucleoside with similar antiviral and anticancer properties.
2’-O-Methyluridine: A methylated nucleoside used in RNA studies.
5-Fluoro-2’-deoxyuridine: A deoxy derivative with applications in cancer therapy
Uniqueness: Uridine, 5-fluoro-2’-O-methyl- is unique due to its specific combination of fluorination and methylation, which enhances its stability and biological activity. This makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C10H13FN2O6 |
|---|---|
Poids moléculaire |
276.22 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-methoxypyrimidin-4-one |
InChI |
InChI=1S/C10H13FN2O6/c1-18-10-12-8(17)4(11)2-13(10)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
PPWWXPAQEKDXSB-JXOAFFINSA-N |
SMILES isomérique |
COC1=NC(=O)C(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
SMILES canonique |
COC1=NC(=O)C(=CN1C2C(C(C(O2)CO)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)



![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

